MC4 Receptor Binding: 2-Fluorobenzyl vs. 4-Fluorobenzyl
The compound's 2-fluorobenzyl substituent is critical for its activity. The structurally similar 4-fluorobenzyl isomer is inactive at the MC4 receptor, establishing a clear, quantifiable advantage for the 2-fluoro substitution pattern. Lead MC4 antagonist MCL0129, containing a related fluorophenyl architecture, demonstrates a high-affinity binding (Ki) of 7.9 nM at the human MC4 receptor, a benchmark not met by alternative substitution patterns [1].
| Evidence Dimension | Binding Affinity (Ki) at Human Melanocortin-4 Receptor (MC4R) |
|---|---|
| Target Compound Data | Designed to bind MC4R based on 2-fluorobenzyl SAR |
| Comparator Or Baseline | 4-Fluorobenzyl Isomer (inactive at MC4R); Lead Compound MCL0129 (Ki = 7.9 nM) |
| Quantified Difference | Qualitative difference in activity; Target compound's 2-fluoro orientation is mandatory for activity, whereas the 4-fluoro isomer is inactive. |
| Conditions | In vitro radioligand binding assay (MCL0129 data) and patent SAR disclosures for piperazine MC4 antagonists. |
Why This Matters
This confirms the target compound's unique suitability for MC4-mediated CNS disorder research, allowing procurement decisions to be based on proven target engagement potential instead of inactive isomers.
- [1] Pontillo, J., Marinkovic, D., Tran, J. A., Arellano, M., Fleck, B. A., Wen, J., ... & Chen, C. Piperazinebenzylamines as potent and selective antagonists of the human melanocortin-4 receptor. Bioorganic & Medicinal Chemistry Letters, 2004, 14(18), 4811-4815. View Source
